

Application Notes: Visualizing Cellulase Activity on Agar Plates using Remazol Brilliant Blue R

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Compound of Interest

Compound Name: Remazol marine blue

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Introduction

Cellulases, enzymes that catalyze the hydrolysis of cellulose, are of significant interest in various industrial and research applications, including biofuel production, textile manufacturing, and drug development. An effective method for screening and quantifying cellulase activity is crucial for identifying and characterizing novel cellulase-producing microorganisms or for evaluating the efficacy of potential cellulase inhibitors. Remazol Brilliant Blue R (RBB-R), a reactive dye, can be covalently linked to a cellulose substrate. When cellulolytic enzymes degrade the cellulose, the soluble blue dye is released, creating a visible halo on an agar plate. This application note provides a detailed protocol for the use of RBB-R in agar plate assays to visualize and quantify cellulase activity. The principle of the assay is based on the release of the dye from the RBB-R-cellulose complex upon enzymatic hydrolysis.^{[1][2]}

Principle of the Method

The assay relies on the covalent bonding of Remazol Brilliant Blue R to a cellulose substrate, most commonly Avicel, a microcrystalline cellulose. This insoluble, dyed substrate is incorporated into an agar medium. When microorganisms producing extracellular cellulases are grown on this medium, the enzymes break down the cellulose, releasing the water-soluble RBB-R dye. This diffusion of the dye into the surrounding agar results in a distinct blue halo around the microbial colony. The diameter of this halo is indicative of the level of cellulase

activity. For quantitative analysis, the released dye can be eluted and its concentration measured spectrophotometrically.

Materials and Reagents

- Microcrystalline cellulose (Avicel)
- Remazol Brilliant Blue R (RBB-R) dye
- Sodium sulfate (Na_2SO_4)
- Trisodium phosphate (Na_3PO_4)
- Acetone
- Ether
- Agar
- Phosphate buffer (pH 5.5)
- Petri dishes
- Autoclave
- Spectrophotometer (for quantitative analysis)

Experimental Protocols

Protocol 1: Preparation of Remazol Brilliant Blue R-Cellulose Substrate

This protocol describes the synthesis of the RBB-R-dyed Avicel substrate.

- Suspension: Suspend 10 grams of Avicel® in distilled water at 50°C.
- Dye Addition: Add 100 ml of 0.7% (w/v) RBB-R solution to the Avicel suspension. Maintain vigorous agitation at 50°C for approximately 35 minutes.^[1]

- Salt Addition: During the 35-minute incubation, gradually add 20 grams of Na_2SO_4 in small portions.[1]
- Fixation: After the addition of Na_2SO_4 , add 10 mg of Na_3PO_4 to raise the pH to around 12, which facilitates the fixation of the RBB-R dye to the cellulose molecules. Continue agitation for an additional hour.[1]
- Washing: Filter the dyed cellulose (Avicel-RBBR) and wash it repeatedly with distilled water pre-heated to 60°C until the filtrate is colorless.[1]
- Rinsing and Drying: Rinse the washed Avicel-RBBR with acetone and then with ether. Dry the final product in a vacuum oven or a stove at 45°C.[1]

Protocol 2: Preparation of RBB-R Cellulase Agar Plates

This protocol details the preparation of the agar plates for the cellulase activity assay. The medium is typically prepared in two parts: a basal layer and an upper layer containing the dyed substrate.

Basal Medium (per liter):

- Agar: 7.5 g
- Phosphate Buffer (pH 5.5) to 1 L

Upper Medium (per 100 ml):

- Avicel-RBBR: 1 g
- Agar: 1.5 g
- Distilled water to 100 ml

Procedure:

- Basal Medium Preparation: Prepare the basal medium by dissolving 0.75% agar in phosphate buffer (pH 5.5).[2] Autoclave at 121°C for 20 minutes and pour approximately 15-20 ml into each sterile petri dish. Allow the basal medium to solidify.

- **Upper Medium Preparation:** Prepare the upper medium containing 1% Avicel-RBBR and 1.5% agar.[2] Autoclave this mixture separately. It is advisable to use a flask with a stirring bar to ensure homogeneity.
- **Pouring the Upper Layer:** Cool the autoclaved upper medium to about 50-60°C while stirring continuously. Aseptically pour a thin layer (approximately 5-7 ml) of the upper medium onto the solidified basal medium in each petri dish.
- **Solidification and Storage:** Allow the plates to solidify completely at room temperature. The plates can be stored at 4°C until use.

Protocol 3: Inoculation and Incubation

- **Inoculation:** Inoculate the center of the RBB-R cellulase agar plates with a pure culture of the microorganism to be tested. This can be done by spotting a liquid culture or by transferring a small agar plug from a fresh culture plate.
- **Incubation:** Incubate the plates at the optimal growth temperature for the microorganism. The incubation time will vary depending on the growth rate of the organism and its level of cellulase production, typically ranging from 24 to 72 hours.
- **Observation:** Observe the plates for the formation of a blue halo around the microbial growth. The diameter of the halo can be measured to provide a semi-quantitative assessment of cellulase activity.

Protocol 4: Quantitative Analysis of Cellulase Activity

For a more precise quantification of cellulase activity, the amount of released RBB-R dye can be measured.

- **Sample Collection:** After incubation, an agar plug of a defined size can be excised from the blue halo region.
- **Elution:** The agar plug is then placed in a known volume of buffer (e.g., phosphate buffer, pH 5.5) and incubated with shaking to elute the soluble dye.
- **Spectrophotometry:** The absorbance of the supernatant is measured at the maximum wavelength for RBB-R, which is 595 nm.[1][2]

- **Standard Curve:** A standard curve can be prepared using known concentrations of RBB-R to correlate absorbance values with the amount of released dye.

Data Presentation

The following tables summarize representative data for cellulase activity as determined by halo formation on dyed agar plates.

Table 1: Comparison of Dyes for Detecting Cellulase Activity of Various Fungi

Fungal Phylum	Carbon Substrate	Congo Red (Positive Species)	Phenol Red (Positive Species)	Remazol Brilliant Blue (Positive Species)
Ascomycota	CM-cellulose	10	2-3	2-3
Basidiomycota	CM-cellulose	10	2-3	2-3
Zygomycota	CM-cellulose	10	2-3	2-3
Ascomycota	Avicel	7	7	N/A

Data adapted from a study comparing the efficacy of different dyes for visualizing cellulase activity. "N/A" indicates data not available.[\[3\]](#)

Table 2: Cellulolytic Index of Bacterial Isolate CD35 with Different Staining Dyes

Staining Dye	Cellulolytic Index
Gram's Iodine	3.34
Coomassie Brilliant Blue	2.96
Safranin	2.55
Congo Red	2.15

The cellulolytic index is calculated as the ratio of the diameter of the hydrolysis zone to the diameter of the colony.[\[4\]](#)

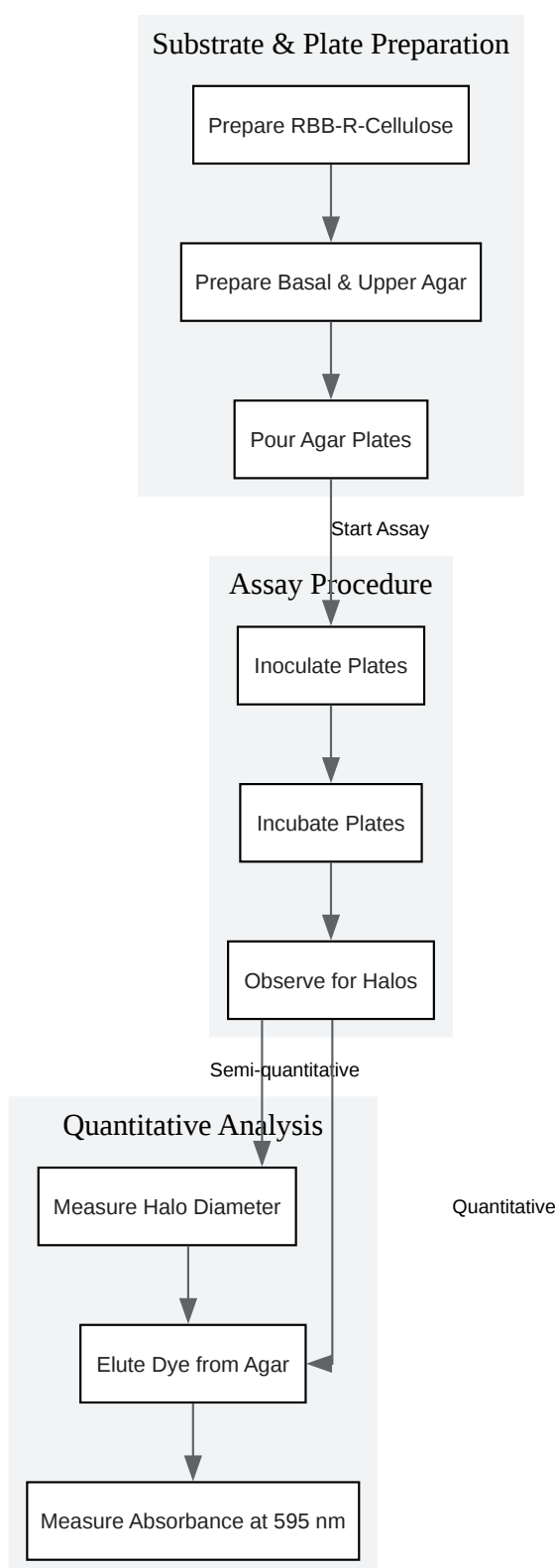
Table 3: Quantitative Cellulase Activity of Bacterial Isolate CD35

Time (hrs)	Cellulase Activity (U/ml)
24	0.169
72	0.822

This data shows the cellulase activity of the same bacterial isolate measured in a liquid culture.
[\[4\]](#)

Visualizations

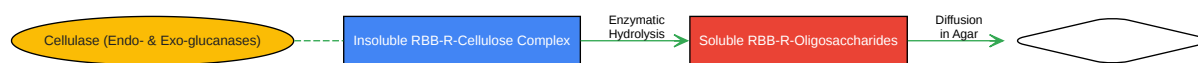
Experimental Workflow for RBB-R Cellulase Plate Assay



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Caption: Workflow for cellulase activity screening using RBB-R agar plates.

Logical Relationship of Cellulose Degradation



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Caption: Enzymatic release of RBB-R dye from cellulose.

Conclusion

The Remazol Brilliant Blue R-based agar plate assay is a reliable and straightforward method for the qualitative and semi-quantitative screening of cellulase activity. Its distinct color change provides a clear visual indication of enzymatic degradation, making it suitable for high-throughput screening of microbial libraries. For more precise measurements, the assay can be adapted for quantitative analysis through spectrophotometry. This application note provides the necessary protocols and data to successfully implement this technique in a research or industrial setting.

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